molecular formula C10H13NO3 B8584021 Ethyl 2-((pyridin-3-yl)methoxy)acetate

Ethyl 2-((pyridin-3-yl)methoxy)acetate

Cat. No.: B8584021
M. Wt: 195.21 g/mol
InChI Key: RCEJNKPHMVKJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((pyridin-3-yl)methoxy)acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(pyridin-3-ylmethoxy)acetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(12)8-13-7-9-4-3-5-11-6-9/h3-6H,2,7-8H2,1H3

InChI Key

RCEJNKPHMVKJTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Step 4-i) Sodium hydride (60%) (0.44 g, 11 mmol) was added to a solution of (pyridin-3-yl)methanol (1.09 g, 10 mmol) in THF. The reaction mixture was stirred at room temperature for 10 min and ethyl bromoacetate (1.8 g, 11 mmol) was added, followed by the addition of 20 mg of tetrabutyl ammonium iodide. The reaction mixture was stirred overnight, diluted with ethyl acetate/saturated sodium bicarbonate, and the organic layer was dried over sodium sulfate. The solution was concentrated to an oil, which was purified by silica gel column chromatography to give the product, ethyl 2-((pyridin-3-yl)methoxy)acetate, as a brown oil (0.63 g, 3.2 mmol, 32% yield): 1H-NMR (500 MHz, DMSO-d6) 8.63 (d, J=1.8 Hz, 1H), 8.59 (dd, J=1.5, 4.8 Hz, 1H), 7.79 (d, J=7.8 Hz, 1H), 7.34 (dd, J=4.9, 7.7 Hz, 1H), 4.68 (s, 2H), 4.26 (q, J=7.1 Hz, 2H), 4.15 (s, 2H), 1.32 (t, J=7.1 Hz, 3H).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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